molecular formula C9H5BrN2O3 B1409102 5-(2-Bromo-5-nitrophenyl)oxazole CAS No. 1638604-66-6

5-(2-Bromo-5-nitrophenyl)oxazole

Cat. No. B1409102
CAS RN: 1638604-66-6
M. Wt: 269.05 g/mol
InChI Key: QHULERCLNVVLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its molecular structure, polarity, and functional groups. For “5-(2-Bromo-5-nitrophenyl)oxazole”, specific physical and chemical properties such as boiling point, density, and pKa are not available in the search results .

Scientific Research Applications

Abnormal Diels–Alder Reactions and Molecular Structures

  • Abnormal Diels–Alder Reactions of Oxazoles : Research demonstrates that 5-methoxy-4-(p-nitrophenyl)oxazoles undergo abnormal Diels–Alder reactions with tetracyanoethylene. This results in the formation of methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids, a process involving oxazole ring opening. The molecular structure of a 2-isopropyl-substituted product was determined using X-ray crystallography, providing insights into the reaction mechanism and solvent effects (Ibata et al., 1992).

Synthesis and Characterization of Oxazole Derivatives

  • Synthesis of Oxazole Derivatives : The synthesis of 4-bromo-5-(thiophen-2-yl)oxazole, among other derivatives, was studied. These derivatives are crucial for reactions like Suzuki-Miyaura and Negishi coupling. Their preparation highlights the versatility of oxazoles in organic synthesis (Li et al., 2011).

Biological Activities and Pharmaceutical Applications

  • Oxazoles as Medicinal Compounds : Oxazole derivatives are identified as inhibitors of enzymes like NPP1, NPP2, NPP3, tyrosine kinase, and others. A study synthesized biphenyl oxazole derivatives and evaluated their potential as inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1 and -3. This research underscores the significant therapeutic potential of oxazole compounds in treating various health disorders (Ahmad et al., 2020).

Polymerization Abilities and Fluorescence Characteristics

  • Fluorescent Oxazol-5-ones and Polymerization : The study of fluorescent thiophenyl group containing oxazol-5-ones revealed their potential in emitting blue and green light. The polymerization ability of these compounds was also investigated, indicating their usefulness in materials science, particularly in the creation of novel polymers and fluorescent materials (Ozturk Urut et al., 2018).

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their specific chemical structure and the biological system they interact with . Unfortunately, the specific mechanism of action for “5-(2-Bromo-5-nitrophenyl)oxazole” is not provided in the search results.

properties

IUPAC Name

5-(2-bromo-5-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-8-2-1-6(12(13)14)3-7(8)9-4-11-5-15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHULERCLNVVLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CN=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-5-nitrophenyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromo-5-nitrophenyl)oxazole
Reactant of Route 2
Reactant of Route 2
5-(2-Bromo-5-nitrophenyl)oxazole
Reactant of Route 3
Reactant of Route 3
5-(2-Bromo-5-nitrophenyl)oxazole
Reactant of Route 4
5-(2-Bromo-5-nitrophenyl)oxazole
Reactant of Route 5
Reactant of Route 5
5-(2-Bromo-5-nitrophenyl)oxazole
Reactant of Route 6
Reactant of Route 6
5-(2-Bromo-5-nitrophenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.